molecular formula C13H23N3O B1444549 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane CAS No. 1238877-60-5

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B1444549
CAS No.: 1238877-60-5
M. Wt: 237.34 g/mol
InChI Key: XMHXCPKZGJAJPX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a complex organic compound that features both azetidine and diazepane rings

Preparation Methods

The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps. . This reaction is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of specific enzymes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar compounds to 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane include other azetidine and diazepane derivatives. For example:

    Azetidine derivatives: These include compounds like azetidine-2-carboxylic acid, which is used in peptide synthesis.

    Diazepane derivatives: Compounds such as diazepam, a well-known pharmaceutical used for its anxiolytic properties.

The uniqueness of this compound lies in its combined ring structures, which provide a distinct set of chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXCPKZGJAJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate (420 mg, 1.13 mmol) in EtOH (10 ml) was added 5% Pd—C (42 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. The reaction was complete after 16 h, as shown by 1H NMR. The suspension was filtered through Celite® with MeOH washings (3×5 ml), and the combined filtrate dried (MgSO4), filtered and concentrated at reduced pressure to give the title compound (248 mg, 93% yield) as a viscous pale yellow oil.
Name
benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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